molecular formula C12H5Cl5 B1359914 2,2',3,4,6-Pentachlorobiphenyl CAS No. 55215-17-3

2,2',3,4,6-Pentachlorobiphenyl

Cat. No. B1359914
CAS RN: 55215-17-3
M. Wt: 326.4 g/mol
InChI Key: QGDKRLQRLFUJPP-UHFFFAOYSA-N
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Description

2,2’,3,4,6-Pentachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .


Molecular Structure Analysis

The molecular formula of 2,2’,3,4,6-Pentachlorobiphenyl is C12H5Cl5. The IUPAC name is 1,2,3,5-tetrachloro-4-(2-chlorophenyl)benzene . The structure can be viewed using Java .


Physical And Chemical Properties Analysis

The molecular weight of 2,2’,3,4,6-Pentachlorobiphenyl is 326.4 g/mol. The computed properties include XLogP3 of 6.3, Hydrogen Bond Donor Count of 0, and Hydrogen Bond Acceptor Count of 0 .

Scientific Research Applications

  • Persistence in Lung Parenchyma : Research shows that chlorobiphenyls with chlorine atoms in the 2,3,6 positions, such as 2,2',3,4,6-pentachlorobiphenyl, have a specific affinity for lung parenchyma, indicating a unique structure-dependent tissue localization in mice (Brandt, Mohammed, & Slanina, 1981).

  • Chemical Synthesis and Structural Analysis : Studies include the synthesis of various chlorinated biphenyls, including 2,2',3,4,6-pentachlorobiphenyl, from labeled anilines, contributing to understanding their chemical structure and potential applications in ecological chemistry (Bergman & Wachtmeister, 1977).

  • Metabolism in Plants : 2,2',3,4,6-pentachlorobiphenyl shows a higher persistence than other congeners, like trichlorobiphenyl, in marsh plants, indicating its stability and potential ecological impact (Moza, Kilzer, Weisgerber, & Klein, 1976).

  • Reductive Dechlorination with Vitamin B12 : This compound is subject to reductive dechlorination in the presence of vitamin B12, leading to the formation of less chlorinated biphenyls, relevant for understanding its environmental degradation (Assaf-Anid, Nies, & Vogel, 1992).

  • Degradation by Catalytic Reduction and Biodegradation : Studies have explored the degradation of 2,2',4,5,5'-pentachlorobiphenyl through catalytic reduction and subsequent aerobic biodegradation, providing insights into potential remediation strategies for PCB-contaminated environments (He, Li, Zhou, Fan, & Ren, 2009).

  • Characterization of Atropisomers : Research on the atropisomers of 2,2',3,4,6-pentachlorobiphenyl and related PCBs contributes to understanding their chemical properties and implications for environmental and biological interactions (Püttmann, Oesch, Robertson, & Mannschreck, 1986).

  • Dechlorination in Soil by Catalytic Methods : The effectiveness of Pd/Fe bimetallic particles in dechlorinating 2,2',4,5,5'-pentachlorobiphenyl in soil has been demonstrated, highlighting a method for soil remediation from PCB contamination (He, Li, Zhou, Ren, Fan, & Verkhozina, 2009).

  • Photodechlorination Pathways in Alkaline Medium : The steric effects control the dechlorination pattern of 2,2',3,4,6-pentachlorobiphenyl when irradiated in alkaline 2-propanol, providing insights into its photoreactivity (Yao, Kakimoto, Ogawa, Kato, Hanada, Shinohara, & Yoshino, 1997).

Safety And Hazards

PCBs, including 2,2’,3,4,6-Pentachlorobiphenyl, were banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects . They should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols, and exposure .

Future Directions

As PCBs do not break down readily and are still found in the environment , future research might focus on methods for their degradation or remediation. Additionally, further studies might investigate the specific health effects of individual PCB congeners, including 2,2’,3,4,6-Pentachlorobiphenyl.

properties

IUPAC Name

1,2,3,5-tetrachloro-4-(2-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-4-2-1-3-6(7)10-8(14)5-9(15)11(16)12(10)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDKRLQRLFUJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074178
Record name 2,2',3,4,6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,4,6-Pentachlorobiphenyl

CAS RN

55215-17-3
Record name 2,2',3,4,6-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055215173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,6-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WPD88828Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
220
Citations
E Uwimana, X Li, HJ Lehmler - Environmental science & …, 2018 - ACS Publications
Polychlorinated biphenlys (PCBs) and their hydroxylated metabolites (OH-PCBs) have been implicated in neurodevelopmental disorders. Several neurotoxic PCBs, such as PCB 91, …
Number of citations: 19 pubs.acs.org
H Inui, T Ito, C Miwa, Y Haga, M Kubo… - Environmental …, 2022 - ACS Publications
Although polychlorinated biphenyls (PCBs) were commercially banned half a century ago, contamination of the environment and organisms by PCBs is still observed. PCBs show high …
Number of citations: 1 pubs.acs.org
X Wu, G Zhai, JL Schnoor… - Chemical research in …, 2019 - ACS Publications
Hepatic cytochrome P450 enzymes metabolize chiral polychlorinated biphenyls (PCBs) to hydroxylated metabolites (OH-PCBs). Animal models with impaired metabolism of PCBs are …
Number of citations: 12 pubs.acs.org
F Shiraishi, T Okumura, M Nomachi, S Serizawa… - Chemosphere, 2003 - Elsevier
A series of novel synthetic monohydroxy polychlorinated biphenyls (OH-PCBs) (5 trichloro-, 5 tetrachloro- and 5 pentachloro-compounds) have been characterized ( 1 H and 13 C NMR …
Number of citations: 102 www.sciencedirect.com
X Li, AJ Bullert, W Han, W Yang… - Chemical research in …, 2023 - ACS Publications
Polychlorinated biphenyls (PCBs) are environmental contaminants that can cause neurotoxicity. PCBs, such as PCB 95 (2,2′,3,5′,6-pentachlorobiphenyl), can be metabolized by …
Number of citations: 6 pubs.acs.org
E Uwimana, P Ruiz, X Li… - Environmental science & …, 2018 - ACS Publications
Exposure to chiral polychlorinated biphenyls (PCBs) has been associated with neurodevelopmental disorders. Their hydroxylated metabolites (OH-PCBs) are also potentially toxic to …
Number of citations: 38 pubs.acs.org
LE Rodman, SI Shedlofsky, A Mannschreck… - Biochemical …, 1991 - Elsevier
The atropisomers of 2,2',3,4,6-pentachlorobiphenyl (PeCB), 2,2',3,4,4',6-hexachlorobiphenyl (HeCB), and 2,2',3,3',4,4',6,6'-octachlorobiphenyl (OCB) were studied in the chick embryo …
Number of citations: 106 www.sciencedirect.com
P Ranasinghe - 2020 - search.proquest.com
Embryonic exposure to environmental contaminant alters the genetic landscape in an organism, exhibiting greater developmental plasticity that leads to disease onset at later stages of …
Number of citations: 0 search.proquest.com
X Wu, M Duffel, HJ Lehmler - Chemical research in toxicology, 2013 - ACS Publications
Mouse models are powerful tools to study the developmental neurotoxicity of polychlorinated biphenyls (PCBs); however, studies of the oxidation of chiral PCB congeners to potentially …
Number of citations: 40 pubs.acs.org
C Larsson, T Ellerichmann, H Hühnerfuss… - … science & technology, 2002 - ACS Publications
PCB methyl sulfones (MeSO 2 −PCBs) are lipophilic PCB metabolites known to exhibit selective tissue retention properties in wildlife and humans. The aim of this study was to …
Number of citations: 51 pubs.acs.org

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